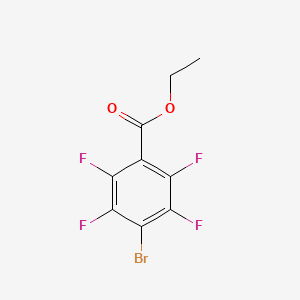

4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester

Description

4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester (C₉H₅BrF₄O₂, MW 293.04 g/mol) is a halogenated aromatic ester characterized by a bromine atom and four fluorine substituents on the benzene ring, along with an ethyl ester functional group. This compound is synthesized via nucleophilic substitution reactions using diethyl ester as a nucleophile under catalytic conditions involving cuprous salts and strong bases, followed by hydrolysis and decarboxylation steps . The ethyl ester group enhances lipophilicity compared to its carboxylic acid counterpart, making it advantageous for applications in ligand synthesis and as an intermediate in organic transformations .

Properties

IUPAC Name |

ethyl 4-bromo-2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-2-16-9(15)3-5(11)7(13)4(10)8(14)6(3)12/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVRTJMGFDPXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C(=C1F)F)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester typically involves the esterification of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a base or acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed as catalysts.

Major Products:

Nucleophilic Substitution: Products include substituted benzoic acid derivatives.

Ester Hydrolysis: The major products are 4-Bromo-2,3,5,6-tetrafluorobenzoic acid and ethanol.

Scientific Research Applications

Chemical Research Applications

4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester serves as a crucial intermediate in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Pharmaceuticals : The compound is utilized in the development of pharmaceutical agents due to its ability to participate in nucleophilic substitution reactions. This property allows for the introduction of various functional groups, making it a valuable building block in drug synthesis .

- Organic Synthesis : It is employed in the synthesis of specialty chemicals and materials. The compound can undergo reactions such as ester hydrolysis and nucleophilic substitution, leading to a variety of derivatives that are useful in different chemical contexts .

Biological Applications

In biological research, this compound is used for:

- Development of Bioactive Molecules : The compound's unique structure allows it to act as a probe in biochemical studies. It can interact with biological targets and modulate their activity, which is essential for understanding biochemical pathways .

- Investigating Fluorinated Compounds : Its fluorinated nature makes it an interesting subject for studies on the effects of fluorinated aromatic compounds on biological systems. This research can lead to insights into how these compounds influence metabolic processes or enzyme activities .

Medical Applications

The compound plays a role in medical research through:

- Therapeutic Agent Development : this compound is involved in synthesizing potential therapeutic agents. Its reactivity allows for modifications that can enhance the efficacy and specificity of drug candidates .

Industrial Applications

In industry, this compound is utilized for:

- Production of Specialty Chemicals : The compound's properties make it suitable for producing materials with specific characteristics required in various industrial applications .

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various research contexts:

- Pharmaceutical Development : A study demonstrated its effectiveness as an intermediate for synthesizing anti-cancer agents by modifying its structure to enhance bioactivity .

- Biochemical Probing : Research indicated that this compound could be used to probe enzyme activity due to its ability to bind selectively to specific targets within biological systems .

- Material Science : Investigations into its use in creating specialty polymers revealed that incorporating this compound could significantly improve thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom and ester group are key sites for chemical reactions, allowing the compound to participate in various synthetic transformations. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoic Acid Derivatives

4-Bromo-2,3,5,6-Tetrafluorobenzoic Acid

- Structure : C₇HBrF₄O₂ (MW 250.97 g/mol).

- Key Differences : Lacks the ethyl ester group, resulting in higher polarity and lower solubility in organic solvents.

- Applications : Primarily used in metal coordination chemistry due to its carboxylic acid group, which can form hydrogen bonds or coordinate with metal ions .

4-Bromo-2,6-difluoroaniline

- Structure : C₆H₃BrF₂N (MW 208.00 g/mol).

- Key Differences : Replaces the ester and two fluorine atoms with an amine group. Exhibits a lower molecular weight and distinct reactivity (e.g., participation in diazotization reactions).

- Physical Properties : Melting point 63–65°C, highlighting differences in crystallinity compared to the target compound’s ester .

Halogenated Aliphatic Esters

2-Bromo-4,4,4-trifluorobutyric Acid Ethyl Ester

- Structure : C₆H₈BrF₃O₂ (MW 249.03 g/mol).

- Key Differences : Aliphatic backbone with trifluoromethyl and bromine substituents. Lower molecular weight and higher flexibility due to the absence of an aromatic ring.

- Applications : Used in studies of fluorinated compound behavior and as a building block in agrochemical synthesis .

Functionalized Aromatic Esters

N-Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate

- Structure : C₁₁H₅F₄N₃O₄ (MW 319.17 g/mol).

- Key Differences : Contains an azido group instead of bromine and an N-hydroxysuccinimide (NHS) ester.

- Applications : Utilized in photoaffinity labeling for biological receptor studies due to nitrene generation upon UV irradiation .

Methyl 3-bromo-2-chlorobenzoate

- Structure : C₈H₆BrClO₂ (MW 249.49 g/mol).

- Key Differences : Chlorine substituent replaces fluorine, altering electronic effects. Methyl ester reduces steric hindrance compared to ethyl.

- Reactivity : Enhanced electrophilicity due to chlorine’s electron-withdrawing effect, influencing substitution reaction rates .

Comparative Analysis of Key Properties

Physical Properties

Chemical Reactivity

- Hydrolysis : The ethyl ester group in the target compound can be hydrolyzed to the carboxylic acid under basic conditions, a property shared with other esters like ethyl bromodifluoroacetate .

- Substitution Reactions : Bromine’s position para to the ester group enables nucleophilic aromatic substitution, contrasting with azido or chloro substituents in analogues, which undergo photolysis or electrophilic reactions .

Biological Activity

4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester (C9H5BrF4O2) is a synthetic compound recognized for its diverse applications in organic synthesis and pharmaceutical development. With a molecular weight of 301.04 g/mol, this compound's unique structural characteristics impart significant biological activity and reactivity, making it a valuable intermediate in various chemical processes.

- Molecular Formula: C9H5BrF4O2

- Molecular Weight: 301.04 g/mol

- Physical State: Typically a solid at room temperature.

- Solubility: Insoluble in water but soluble in organic solvents.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:

- Nucleophilic Substitution Reactions: The presence of the bromine atom allows for substitution by nucleophiles such as amines or thiols, facilitated by the electron-withdrawing effect of the fluorine atoms.

- Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

1. Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of bioactive molecules and potential therapeutic agents. Its reactivity allows for the modification of various pharmacophores, enhancing the efficacy and specificity of drug candidates .

2. Research Tool

In biochemical studies, it is utilized as a probe to investigate enzyme mechanisms and interactions due to its ability to form stable complexes with biological macromolecules .

Study 1: Synthesis of Bioactive Molecules

A research study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound was reacted with various nucleophiles to yield derivatives that showed promising cytotoxic activity against several cancer cell lines. The derivatives exhibited IC50 values ranging from 10 µM to 50 µM, indicating significant potential for further development as therapeutic agents .

Study 2: Environmental Stability

Another investigation focused on the environmental stability of this compound under various conditions. It was found that while the compound is stable under neutral pH conditions, it undergoes hydrolysis in acidic environments, leading to the release of toxic byproducts. This finding has implications for its application in environmental chemistry and safety assessments .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | Lacks ethyl ester group | Moderate reactivity; used as a precursor |

| Ethyl 2-bromo-6-fluorobenzoate | Contains bromine but fewer fluorine atoms | Lower stability; less effective as an intermediate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, and how can purity be optimized?

- Methodology : The compound can be synthesized via esterification of 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Purification typically involves recrystallization or column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity (>97%) is confirmed by HPLC or GC-MS, as referenced in similar brominated benzoate syntheses .

- Key Considerations : Monitor reaction progress via TLC, and ensure anhydrous conditions to avoid hydrolysis of the ester group.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- NMR : Use ¹H/¹³C NMR to identify substituent patterns (e.g., fluorine-induced splitting in aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ peak for C₉H₅BrF₄O₂).

- IR Spectroscopy : Detect ester carbonyl stretching (~1740 cm⁻¹) and C-Br/F vibrations .

- Data Interpretation : Compare spectra with structurally analogous compounds like ethyl 4-bromo-2,3-difluorobenzoate .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine and fluorine substitution in this compound?

- Methodology : Computational modeling (DFT) can predict electron density distribution in the benzene ring, explaining preferential bromination at the para position. Experimental validation involves synthesizing intermediates (e.g., fluorinated benzoic acids) and analyzing substituent effects via kinetic studies .

- Contradictions : Conflicting reports on fluorination efficiency may arise from solvent polarity or catalyst choice (e.g., KF vs. CsF). Optimize using phase-transfer catalysts .

Q. How do steric and electronic effects of the tetrafluoro-bromo substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid) under Pd catalysis. Monitor yields and byproducts via LC-MS .

- Electronic Analysis : Compare Hammett σ values for Br/F substituents to predict activation barriers.

Q. What strategies resolve contradictions in reported crystallographic data for halogenated benzoates?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.